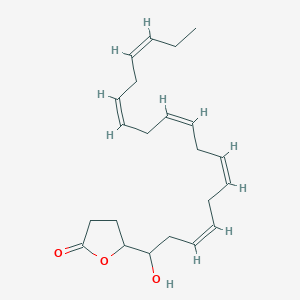
Trivalent GalNAc-DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trivalent N-acetylgalactosamine-dibenzocyclooctyne (Trivalent GalNAc-DBCO) is a compound that combines the properties of N-acetylgalactosamine (GalNAc) and dibenzocyclooctyne (DBCO). GalNAc is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. This makes this compound particularly useful for targeted delivery to liver cells . The DBCO moiety allows for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry reaction that is bioorthogonal and does not require copper catalysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trivalent GalNAc-DBCO involves the conjugation of GalNAc to DBCO through a series of chemical reactions. One common method includes the activation of GalNAc with a suitable linker, followed by its conjugation to DBCO. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of both GalNAc and DBCO .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistency and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the product’s purity and molecular weight .
化学反応の分析
Types of Reactions
Trivalent GalNAc-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The SPAAC reaction between this compound and azide-containing molecules typically occurs under mild conditions, without the need for a catalyst. The reaction is usually carried out in aqueous solutions at room temperature .
Major Products Formed
The major products formed from the SPAAC reaction are triazole-linked conjugates. These conjugates retain the biological activity of both the GalNAc and the azide-containing molecule, making them useful for targeted delivery and therapeutic applications .
科学的研究の応用
Chemistry
In chemistry, Trivalent GalNAc-DBCO is used for the synthesis of complex bioconjugates. Its ability to undergo SPAAC reactions makes it a valuable tool for creating stable, bioorthogonal linkages .
Biology
In biological research, this compound is used to study receptor-mediated endocytosis and targeted delivery to hepatocytes. It is also employed in the development of targeted protein degradation technologies, such as lysosome-targeting chimeras (LYTACs) .
Medicine
In medicine, this compound is used for the targeted delivery of therapeutic agents to the liver. This includes the delivery of small interfering RNA (siRNA) and antisense oligonucleotides for the treatment of liver diseases .
Industry
In the pharmaceutical industry, this compound is used in the development of targeted drug delivery systems. Its ability to selectively bind to ASGPR makes it an ideal candidate for liver-specific therapies .
作用機序
Trivalent GalNAc-DBCO exerts its effects through the high-affinity binding of GalNAc to the asialoglycoprotein receptor (ASGPR) on hepatocytes. Upon binding, the compound is internalized via receptor-mediated endocytosis. The DBCO moiety allows for the conjugation of therapeutic agents through SPAAC reactions, facilitating targeted delivery to liver cells .
類似化合物との比較
Similar Compounds
Trivalent N-acetylgalactosamine-carboxylic acid (Trivalent GalNAc-COOH): Similar to Trivalent GalNAc-DBCO, this compound also targets ASGPR but lacks the DBCO moiety, limiting its use in click chemistry.
Trivalent N-acetylgalactosamine-azide (Trivalent GalNAc-N3): This compound can undergo SPAAC reactions but requires a complementary alkyne-containing molecule.
Uniqueness
This compound is unique due to its dual functionality. The GalNAc moiety allows for targeted delivery to hepatocytes, while the DBCO moiety enables bioorthogonal conjugation through SPAAC reactions. This combination makes it highly versatile for various scientific and medical applications .
特性
分子式 |
C91H144N12O34 |
|---|---|
分子量 |
1950.2 g/mol |
IUPAC名 |
5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide |
InChI |
InChI=1S/C91H144N12O34/c1-60(107)99-79-85(122)82(119)67(54-104)135-88(79)132-39-11-8-21-70(110)92-32-14-35-95-74(114)28-43-129-57-91(58-130-44-29-75(115)96-36-15-33-93-71(111)22-9-12-40-133-89-80(100-61(2)108)86(123)83(120)68(55-105)136-89,59-131-45-30-76(116)97-37-16-34-94-72(112)23-10-13-41-134-90-81(101-62(3)109)87(124)84(121)69(56-106)137-90)102-77(117)31-42-125-47-49-127-51-52-128-50-48-126-46-38-98-73(113)26-27-78(118)103-53-65-19-5-4-17-63(65)24-25-64-18-6-7-20-66(64)103/h4-7,17-20,67-69,79-90,104-106,119-124H,8-16,21-23,26-59H2,1-3H3,(H,92,110)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,116)(H,98,113)(H,99,107)(H,100,108)(H,101,109)(H,102,117)/t67-,68-,69-,79-,80-,81-,82+,83+,84+,85-,86-,87-,88-,89-,90-/m1/s1 |
InChIキー |
MUDHYUDVXOPWNN-IMTCGYAUSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


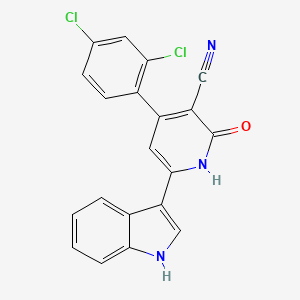

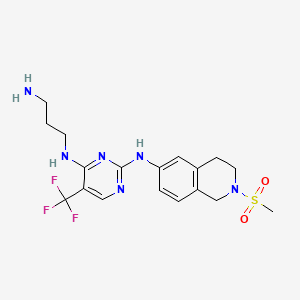
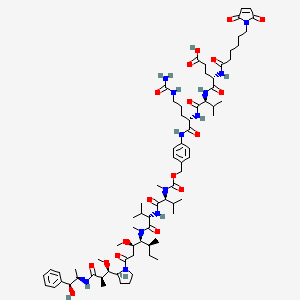
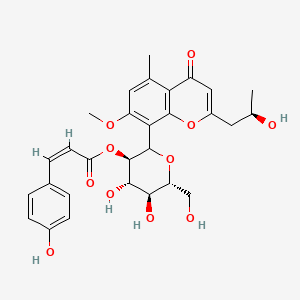
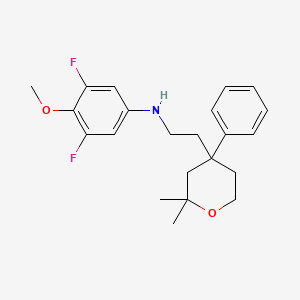
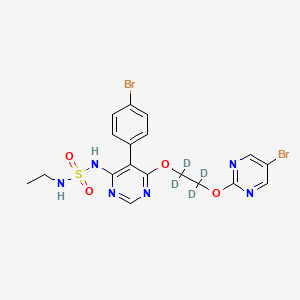
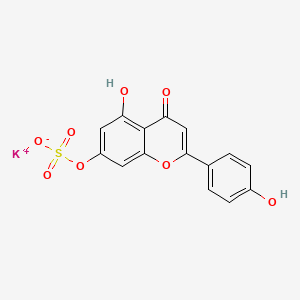


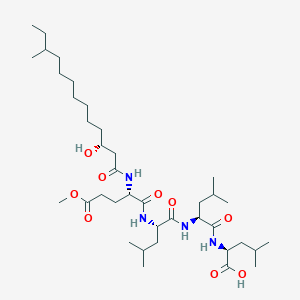

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
